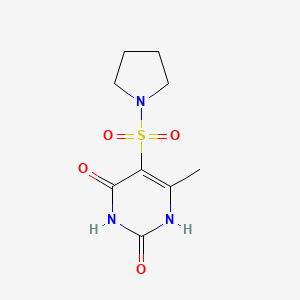

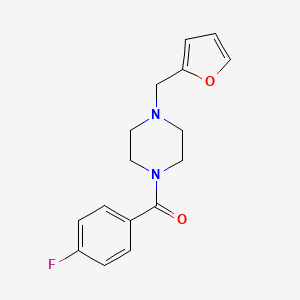

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-difluorobenzamide often involves complex organic reactions. For instance, the synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile via fluorination and hydrolysis with hydrogen peroxide highlights a typical approach for introducing fluorine atoms into the benzamide ring, which is critical for the chemical properties of such compounds (Li Xiu-lian, 2009). Similarly, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide through reactions involving benzoyl chloride and amino thiadiazole emphasizes the versatility of substituent groups in modifying the chemical and physical properties of benzamides (Hamad H. Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure of benzodioxin derivatives, including this compound, plays a crucial role in their chemical reactivity and interaction with biological targets. Studies on similar compounds have shown that the presence of substituents such as fluorine or chlorine atoms significantly influences the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which are essential for the compound's biological activity and solubility (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

Compounds like this compound can undergo various chemical reactions, including halogenation, hydroxylation, and acetalization. For example, the copper-catalyzed tandem aryl-halogen bond hydroxylation and subsequent N,O-acetalization on CH2Cl2 demonstrate the compound's reactivity towards forming C(sp2)-O, C(sp3)-O, and C(sp3)-N bonds (Xuwen Chen et al., 2017).

Physical Properties Analysis

The physical properties of benzodioxin derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure and substituent groups. For instance, the study on 2,6-difluorobenzamide revealed a melting point range, highlighting the importance of structural characteristics in determining physical properties (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties of compounds like this compound, such as reactivity, stability, and biological activity, are significantly affected by the presence and position of substituents on the benzodioxin and benzamide rings. Studies on similar compounds demonstrate how specific substituents can enhance antibacterial activity or alter reactivity towards nucleophiles and electrophiles (V. Straniero et al., 2016).

Propriétés

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF2NO3/c16-10-7-12(18)11(17)6-9(10)15(20)19-8-1-2-13-14(5-8)22-4-3-21-13/h1-2,5-7H,3-4H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAFZNSSVSZCBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608089.png)

![2-{3-[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5608105.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)

![ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5608126.png)

![2-[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5608146.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)

![2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5608184.png)